3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
Description
Historical Development of Isochromene Chemistry
Isochromene derivatives have occupied a central role in organic synthesis since the mid-20th century, with early methods relying on cycloaddition and electrophilic aromatic substitution. A pivotal advancement emerged in 2011 with the development of rhodium-catalyzed oxidative coupling between α,α-disubstituted benzyl alcohols and alkynes, enabling regioselective C–H bond cleavage for isochromene formation. This method provided high yields (up to 92%) and tolerability for diverse substituents, addressing prior challenges in stereochemical control.
Parallel innovations in electrophilic cyclization, as demonstrated by Larock and colleagues, expanded synthetic accessibility. Using iodine or bromine electrophiles, 2-(1-alkynyl)arenecarboxaldehydes underwent cyclization to yield 1H-isochromenes with halogen substituents, which proved versatile for subsequent cross-coupling reactions (e.g., Suzuki, Heck). These methodologies established foundational routes for constructing the isochromene core, later adapted for carboxyl-substituted variants.
Table 1: Comparative Analysis of Key Isochromene Synthesis Methods
Position of Substituted Isochromenes in Heterocyclic Chemistry
Substituted isochromenes occupy a unique niche due to their fused benzopyran structure, which combines aromatic stability with oxygen heteroatom reactivity. The 3,4-dihydro-1H-isochromene scaffold, in particular, serves as a precursor to isoquinoline alkaloids and polycyclic ethers. The introduction of electron-withdrawing groups (e.g., carboxyl) at the 4-position enhances electrophilicity, facilitating nucleophilic attacks at the lactone carbonyl. This reactivity underpins their utility in constructing spirocyclic systems and functionalized tetracyclic frameworks.
The methoxyphenyl substituent in 3-(3-methoxyphenyl)-1-oxo derivatives further modulates electronic properties, as the methoxy group donates electron density through resonance. This stabilizes intermediate oxocarbenium ions during ring-opening reactions, a feature exploited in natural product total synthesis.
Emerging Research Interest in Carboxyl-Substituted Isochromenes
Carboxyl-functionalized isochromenes, such as 3,4-dihydro-1H-isochromene-1-carboxylic acid, have garnered attention for their dual role as synthetic intermediates and bioactive agents. The carboxylic acid group enables salt formation for improved solubility and serves as a handle for peptide coupling or esterification. Recent studies highlight their incorporation into protease inhibitors and γ-secretase modulators, targeting neurodegenerative pathways.
The specific compound 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid exemplifies this trend, combining a metabolically stable methoxy group with a carboxyl moiety ideal for target engagement. Computational docking studies suggest its potential for binding amyloid-beta aggregates, though experimental validation remains ongoing.
Relevance in Natural Product and Pharmaceutical Chemistry
Natural product isolation efforts have identified carboxylated isochromenes in fungal metabolites, such as ascochitine from Ascochyta pisi, which exhibits herbicidal activity. These discoveries validate the scaffold’s biological relevance and inspire semi-synthetic derivatization.
In pharmaceutical contexts, the compound’s rigid bicyclic structure mimics privileged scaffolds found in CNS drugs. For instance, structural analogs have shown preliminary activity as serotonin receptor modulators, with the methoxyphenyl group enhancing blood-brain barrier permeability. Current research prioritizes optimizing substituent patterns to balance potency and pharmacokinetic properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-21-11-6-4-5-10(9-11)15-14(16(18)19)12-7-2-3-8-13(12)17(20)22-15/h2-9,14-15H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLUJXUFZVVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be achieved through the cyclization of ortho-hydroxyaryl aldehydes with appropriate reagents. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Cyclization Reaction: The initial step involves the cyclization of ortho-hydroxyaryl aldehydes in the presence of acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
The carboxylic acid group undergoes pH-dependent transformations:
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Acid-catalyzed decarboxylation : Heating in acidic media (e.g., H₂SO₄/H₂O) at 80–100°C eliminates CO₂, yielding 3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene :
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Base-mediated hydrolysis : In NaOH/EtOH, the lactone ring opens to form a sodium carboxylate intermediate, which can be reprotonated to regenerate the acid .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines under standard coupling conditions:
Reduction of the Keto Group
The 1-oxo group is selectively reduced using hydride donors:
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NaBH₄/MeOH : Produces 1-hydroxy-3,4-dihydroisochromene derivatives.
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Catalytic hydrogenation (H₂/Pd-C) : Yields fully saturated tetrahydroisochromene analogs .
Electrophilic Aromatic Substitution
The methoxyphenyl ring participates in regioselective reactions:
| Reaction | Conditions | Major Product | Regiochemistry | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 3-(3-Methoxy-4-nitrophenyl)-... | Para to OMe | |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 3h | 3-(3-Methoxy-5-sulfophenyl)-... | Meta to OMe |
Ring-Opening Reactions
The isochromene lactone ring undergoes nucleophilic attack:
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Ammonolysis : NH₃/MeOH opens the lactone to form a β-keto amide .
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Grignard reagents : RMgX adds to the carbonyl, forming tertiary alcohols.
Metal-Catalyzed Cross-Couplings
The aryl moiety participates in Pd-mediated reactions:
Photochemical Reactions
UV irradiation induces [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) :
Oxidative Transformations
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KMnO₄ oxidation : Cleaves the dihydroisochromene ring to form phthalic acid derivatives .
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DDQ dehydrogenation : Converts 3,4-dihydroisochromene to aromatic isochromene .
Key Mechanistic Insights from NMR Studies
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Lactone ring dynamics : Variable-temperature NMR shows restricted rotation about the C3–C4 bond (ΔG‡ = 18 kcal/mol).
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Diastereoselectivity : Chiral auxiliaries induce up to 95% de in reduction products .
This compound’s reactivity profile underscores its versatility as a synthetic intermediate for pharmaceuticals and materials science. Future studies should explore enantioselective catalysis to access chiral derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them candidates for further development in antioxidant therapies .
Anti-inflammatory Properties
Another area of application is in the development of anti-inflammatory agents. The structural characteristics of this compound suggest potential inhibition of inflammatory pathways. Preliminary studies have demonstrated its efficacy in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .
Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research has focused on incorporating this compound into biodegradable polymers to enhance their performance while maintaining environmental sustainability .
Drug Design
The compound is being explored for its potential role in drug design due to its bioactive properties. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile. Researchers are investigating modifications to enhance its solubility and bioavailability, which are critical factors for effective drug formulation .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on structurally analogous isochromene derivatives, emphasizing substituent effects, physicochemical properties, and research applications.
Structural and Functional Group Comparisons
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Phenyl ( vs. Target Compound): The 3-methoxyphenyl group in the target compound introduces enhanced electron-donating effects compared to the unsubstituted phenyl group in . This may increase solubility in polar solvents (e.g., methanol or DMSO) due to the methoxy group’s polarity, though direct solubility data are absent .
- Methoxy vs. Methyl ( vs.
- Carboxylic Acid vs. Carboxamide ( vs. Target Compound): Replacing the carboxylic acid with a carboxamide (as in ) improves metabolic stability and bioavailability, a common strategy in drug design.
Commercial Availability and Research Use
- The target compound is available from suppliers like Santa Cruz Biotechnology () and Pharmint (), emphasizing its demand in pharmaceutical research.
Biological Activity
Overview
3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is an organic compound belonging to the isochromene class, which is recognized for its diverse biological activities. The compound features a methoxyphenyl group and a carboxylic acid functional group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.
- IUPAC Name : 3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid
- Molecular Formula : C₁₇H₁₄O₅
- Molecular Weight : 298.30 g/mol
- Melting Point : 114–116 °C
Antioxidant Activity
Research indicates that compounds with isochromene structures, including this compound, exhibit significant antioxidant properties. A study evaluating similar compounds demonstrated that several analogues showed antioxidant activities significantly higher than ascorbic acid in DPPH assays. Specifically, five compounds exhibited 7-fold to 16-fold greater potency compared to ascorbic acid .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. The presence of the carboxylic acid group allows for interactions with biological macromolecules that can modulate inflammatory pathways. In vitro studies have shown that derivatives of isochromenes can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may also possess similar activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The methoxy group can form hydrogen bonds with target proteins.
- Ionic Interactions : The carboxylic acid group facilitates ionic bonds with charged residues on proteins.
- Van der Waals Forces : These interactions contribute to the overall binding affinity of the compound to its biological targets.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound | Structure | Notable Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-1-oxo-3,4-dihydroisochromene | Similar structure | Antioxidant |
| 3-(3-Hydroxyphenyl)-1-oxo-3,4-dihydroisochromene | Similar structure | Anticancer |
| 3-(3-Methoxyphenyl)-1-oxo-3,4-dihydroisochromene-acetic acid | Similar structure | Anti-inflammatory |
This table highlights how positional variations in substituents can influence the biological activities and pharmacological profiles of related compounds.
Q & A
What are the key considerations for optimizing the synthesis of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid to improve yield and purity?
Level: Advanced
Methodological Answer:
Synthetic optimization should focus on:
- Intermediate purification: Use column chromatography or recrystallization for intermediates like thiourea derivatives (e.g., sodium dithiocarbamate) to minimize side reactions .
- Reagent selection: Replace harsh alkylating agents (e.g., dimethyl sulfate) with milder alternatives to reduce byproducts during methylation steps .
- Solvent optimization: Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization steps, while ethanol or methanol improves thiourea intermediate stability .
- Catalysis: Explore Lewis acids (e.g., ZnCl₂) to accelerate isochromene ring formation .
Validate purity via HPLC (>95%) and monitor reaction progress with TLC or LC-MS .
How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Assay specificity: Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays for functional activity) .
- Metabolic interference: Test stability in assay media (e.g., liver microsome assays) to rule out rapid degradation .
- Structural analogs: Compare activity of derivatives (e.g., 3-methoxyphenyl acrylamide analogs) to identify pharmacophore contributions .
Report EC₅₀/IC₅₀ values with 95% confidence intervals and standardize cell lines/passage numbers .
What advanced analytical techniques are recommended for characterizing the stereochemistry and tautomeric forms of this compound?
Level: Intermediate
Methodological Answer:
- X-ray crystallography: Resolve absolute stereochemistry and confirm the dihydroisochromene ring conformation .
- Dynamic NMR: Detect tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ .
- Chiral HPLC: Separate enantiomers using amylose- or cellulose-based columns with polar mobile phases (e.g., hexane:isopropanol) .
- DFT calculations: Predict stable tautomers using Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets .
How can researchers design experiments to evaluate the compound’s metabolic stability and potential drug-drug interactions?
Level: Advanced
Methodological Answer:
- In vitro assays:
- In silico tools: Use ADMET Predictor™ or SwissADME to prioritize lab experiments based on structural alerts (e.g., esterase-labile groups) .
- Cross-species comparison: Test stability in rat vs. human hepatocytes to predict translational relevance .
What strategies are effective for mitigating oxidative degradation during long-term storage of this compound?
Level: Intermediate
Methodological Answer:
- Storage conditions: Use amber vials under argon at −20°C, with desiccants (silica gel) to prevent hydrolysis .
- Stabilizers: Add antioxidants (0.1% BHT) or chelating agents (EDTA) to solid or solution forms .
- Periodic QC: Monitor purity every 6 months via HPLC and characterize degradation products with HRMS .
How can computational modeling guide the design of analogs with improved solubility while retaining activity?
Level: Advanced
Methodological Answer:
- QSAR studies: Build models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors .
- Solubility prediction: Use COSMO-RS or Abraham solvation parameters to prioritize carboxylate or morpholine substitutions .
- Docking simulations: Target binding pockets (e.g., enzyme active sites) to retain critical interactions (e.g., π-π stacking with 3-methoxyphenyl group) .
Validate predictions with parallel synthesis (e.g., methyl ester prodrugs) .
What are the critical steps for validating the compound’s mechanism of action in cellular models?
Level: Advanced
Methodological Answer:
- Genetic knockdown: Use siRNA/shRNA against putative targets (e.g., kinases) to confirm phenotype rescue .
- Biochemical pull-down: Attach biotin tags via carboxylic acid group for streptavidin affinity purification and MS-based target ID .
- Pathway analysis: Perform RNA-seq or phosphoproteomics post-treatment to map signaling cascades .
Include negative controls (e.g., inactive enantiomers) to rule out off-target effects .
How should researchers address discrepancies in reported melting points or spectral data for this compound?
Level: Intermediate
Methodological Answer:
- Purity verification: Reanalyze samples via DSC for melting point consistency and check for polymorphs .
- Spectral alignment: Compare ¹H NMR (500 MHz, DMSO-d₆) with published data; confirm absence of residual solvents (e.g., DMSO at δ 2.50) .
- Inter-lab collaboration: Share samples with independent labs using standardized protocols (e.g., USP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
